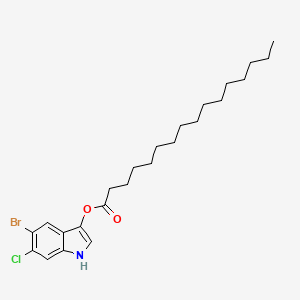

5-Bromo-6-chloro-1H-indol-3-yl palmitate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a useful research compound. Its molecular formula is C24H35BrClNO2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to inhibit enzymes, interact with cell receptors, or interfere with cellular processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can interfere with the synthesis of essential biomolecules, disrupt cell signaling pathways, or alter the activity of key enzymes .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

5-Bromo-6-chloro-1H-indol-3-yl palmitate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis . Furthermore, this compound may affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . Studies have shown that indole derivatives, including this compound, may degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways or inhibition of specific enzymes . At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux or altering metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within cells can influence its activity and function . For instance, indole derivatives may accumulate in specific cellular compartments, such as the nucleus or mitochondria, where they exert their effects on gene expression or cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives may contain nuclear localization signals that facilitate their transport into the nucleus, where they can interact with transcription factors or other nuclear proteins . Additionally, the subcellular localization of this compound may influence its stability and degradation, affecting its long-term biological activity .

Actividad Biológica

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that suggest potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound (CAS No. 209347-97-7) is an indole derivative featuring bromine and chlorine substitutions on the indole ring and a palmitate ester group. Its structure allows it to interact with various biological targets, making it a candidate for studies in cancer therapeutics and enzyme assays.

Biological Properties

Antiproliferative and Proapoptotic Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. Notably, it has been shown to induce apoptosis in these cells, which is a critical mechanism for cancer treatment. The compound inhibits cell migration and invasion, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. Studies have shown that it can affect the expression of proteins associated with apoptosis and cell cycle regulation. Specifically, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound has significant effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.3 | Inhibition of migration |

| A549 (Lung) | 12.0 | Cell cycle arrest |

These findings suggest that the compound's efficacy varies among different types of cancer cells but consistently demonstrates potential for therapeutic use .

Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which are known to contribute to apoptosis. The compound also activates caspase pathways, reinforcing its role as an apoptosis inducer .

Toxicity and Safety Profile

Preliminary studies indicate that this compound exhibits a relatively low toxicity profile in vitro. It has been classified as non-toxic at concentrations effective for inducing apoptosis in cancer cells. However, comprehensive toxicity studies are necessary to fully understand its safety for potential clinical applications .

Applications in Research

This compound is not only valuable for its therapeutic potential but also serves as a substrate for studying lipase and esterase enzymes due to its structural properties. The compound's ability to produce colorimetric changes upon enzymatic hydrolysis makes it useful in various biochemical assays .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Bromo-6-chloro-1H-indol-3-yl palmitate is characterized by the presence of an indole ring with bromine and chlorine substituents at positions 5 and 6, respectively, along with a palmitate moiety. Its molecular formula is C24H35BrClNO2, with a molar mass of approximately 484.90 g/mol . The unique structure of this compound allows it to interact with biological systems in significant ways.

Biological Applications

Anticancer Properties

Research has indicated that this compound exhibits antiproliferative and proapoptotic effects on various cancer cell lines. Studies have shown that it can inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent in cancer treatment . For example, one study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, leading to increased apoptosis .

Enzyme Substrate for Lipases and Esterases

This compound serves as a substrate for lipase and esterase enzymes. Upon hydrolysis by these enzymes, it releases a detectable magenta product, making it useful for quantifying enzyme activity in biochemical assays . The ability to produce a chromogenic response allows researchers to monitor enzyme kinetics effectively.

Case Studies

-

Antiproliferative Activity against Cancer Cells

- Study Design : A series of in vitro experiments were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer).

- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cells.

- : The compound's ability to induce apoptosis suggests it could be developed into a novel anticancer therapeutic agent.

-

Enzyme Activity Assays

- Study Design : Researchers utilized this compound in assays to measure lipase activity.

- Findings : The hydrolysis of the compound by lipases resulted in a measurable increase in color intensity corresponding to enzyme concentration.

- : This property makes the compound an effective tool for studying lipase kinetics and enzyme interactions.

Limitations and Future Directions

Despite its promising applications, this compound faces limitations such as low solubility and bioavailability. Future research should focus on:

- Developing improved synthesis methods to enhance solubility.

- Investigating the mechanism of action in cancer cells to better understand its therapeutic potential.

- Exploring innovative drug delivery systems to increase bioavailability.

Propiedades

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)29-23-18-27-22-17-21(26)20(25)16-19(22)23/h16-18,27H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKOVBOTMHBOLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.